4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with chloro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to a series of reactions to introduce the aldehyde group at the 4-position of the biphenyl core. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure consistent quality and high yield. Techniques such as crystallization, filtration, and solvent recovery are employed to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-chloroamphetamine: A compound with similar structural features but different functional groups and applications.
4-Chloro-2,5-dimethoxyaniline: A precursor in the synthesis of 4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde.
Uniqueness
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C15H13ClO3 |
---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-8-13(10-3-5-12(16)6-4-10)15(19-2)7-11(14)9-17/h3-9H,1-2H3 |
InChI Key |
OFDZSPLJEYAIFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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